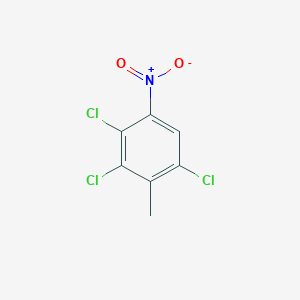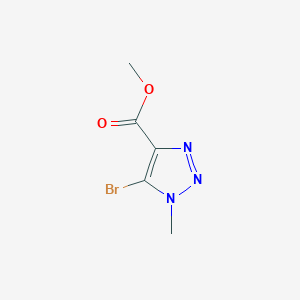![molecular formula C10H18N2O4 B6358753 (3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1932297-75-0](/img/structure/B6358753.png)
(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, or (3R)-3-Amino-1-t-butoxycarbonylpyrrolidine-3-carboxylic acid, is a carboxylic acid derived from the amino acid pyrrolidine. It is a versatile intermediate used in organic synthesis to prepare various compounds such as peptides, amines, and carboxylic acids. It has a wide range of applications in the pharmaceutical and biotechnology industries, and is particularly useful for the synthesis of peptides and other biologically active molecules.
Wissenschaftliche Forschungsanwendungen
((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent in peptide synthesis, as a starting material in the synthesis of amines, and as a precursor in the synthesis of various biologically active molecules. It has also been used as a protecting group in the synthesis of peptides and other biologically active molecules. Additionally, ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has been used as a reagent in the synthesis of carboxylic acids, and as a starting material in the synthesis of amines.
Wirkmechanismus
The mechanism of action of ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is not well understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule and thus activating it. This activation is thought to be necessary for the formation of a variety of biologically active molecules. Additionally, ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is thought to be involved in the formation of peptide bonds, as well as in the formation of amides and other biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid are not well understood. However, it is believed to be involved in the formation of peptide bonds, as well as in the formation of amides and other biologically active molecules. Additionally, ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is thought to play a role in the regulation of enzyme activity and in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid in lab experiments is its versatility. It can be used as a reagent in the synthesis of peptides, amines, and carboxylic acids, and can also be used as a protecting group in the synthesis of peptides and other biologically active molecules. Additionally, ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is relatively stable and has a long shelf-life.
The main limitation of using ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid in lab experiments is its reactivity. It is a strong acid and can react with other compounds in the reaction mixture, leading to the formation of unwanted side products. Additionally, ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid can be toxic and should be handled with care.
Zukünftige Richtungen
Given its wide range of applications, there is a great potential for ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid to be used in more research and development projects. Possible future directions for ((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid include:
• Development of new synthesis methods to make the compound more accessible.
• Exploration of new applications in the pharmaceutical and biotechnology industries.
• Investigation of its potential as a reagent in the synthesis of peptides and other biologically active molecules.
• Exploration of its potential as a protective group in the synthesis of peptides and other biologically active molecules.
• Investigation of its role in the regulation of enzyme activity and gene expression.
• Investigation of its potential as a therapeutic agent.
• Investigation of its potential as a drug delivery system.
• Exploration of its potential as a catalyst in organic synthesis.
• Investigation of its potential as a chiral catalyst.
Synthesemethoden
((3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid can be synthesized using a variety of methods. The most commonly used method is the reaction of pyrrolidine with an alkyl halide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a carboxylic acid which can then be further reacted to produce the desired compound. Other methods of synthesis include the reaction of pyrrolidine with an alkene in the presence of a catalyst, or the reaction of pyrrolidine with an alkyl halide in the presence of a strong base such as sodium hydride.
Eigenschaften
IUPAC Name |
(3R)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXSBGDNJDEIF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)




![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)


